Methyl 1-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate
Description
Methyl 1-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a thiazole ring and a methylsulfonylphenyl group. Key structural elements include:
- Thiazole moiety: A heterocyclic aromatic ring containing nitrogen and sulfur, often associated with bioactivity in medicinal chemistry.
- 4-(Methylsulfonyl)phenyl group: A sulfone-containing substituent, which may enhance metabolic stability and receptor binding affinity.
Its design aligns with trends in targeting sulfone and heterocyclic motifs for improved drug-like properties .
Properties
IUPAC Name |
methyl 1-[2-(4-methylsulfonylanilino)-1,3-thiazole-4-carbonyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-26-17(23)12-7-9-21(10-8-12)16(22)15-11-27-18(20-15)19-13-3-5-14(6-4-13)28(2,24)25/h3-6,11-12H,7-10H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQPPUKRHDGKBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological activities.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways.
Biological Activity
Methyl 1-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a piperidine moiety, and a methylsulfonyl group. Its molecular formula is , with a molecular weight of 437.5 g/mol. The structural complexity of this compound may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 437.5 g/mol |
| CAS Number | 1170250-81-3 |
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit significant biological activities, including:
- Anticancer Activity : The thiazole ring is known for its anticancer properties, often acting through inhibition of various cancer cell lines.
- Anti-inflammatory Effects : Compounds containing the methylsulfonyl group have been linked to reduced inflammatory responses.
- Antimicrobial Properties : Structural analogs have shown effectiveness against various bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
- COX Inhibition : Similar compounds have demonstrated potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain.
- Cellular Uptake and Membrane Permeability : The presence of polar groups influences the compound's ability to permeate cell membranes, affecting its bioavailability and efficacy.
- Binding Affinity to Biological Targets : Interaction studies suggest that the compound may bind effectively to specific proteins involved in cancer progression and inflammation.
Anticancer Activity
A study evaluating various thiazole derivatives indicated that compounds with similar structures significantly inhibited cancer cell proliferation. For instance, one derivative exhibited an IC50 value of less than 1 µM against multiple cancer cell lines .
Anti-inflammatory Effects
Research on aminothiazoles showed that certain substitutions led to a reduction in prostaglandin E2 (PGE2) levels by up to 94%, indicating strong anti-inflammatory potential . The presence of the methylsulfonyl group was crucial for enhancing anti-inflammatory activity.
Antimicrobial Properties
Thiazole derivatives have been reported to possess antimicrobial activity against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant in clinical settings . The structural features of these compounds contribute to their effectiveness in combating resistant strains.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole moieties. Methyl 1-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate may contribute to this activity through its structural features:
- Mechanism : The thiazole ring system is known for its role in disrupting cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression.
- Case Studies :
- A study on thiazole derivatives demonstrated significant growth inhibition against various cancer cell lines, including MCF-7 and HepG2, with IC₅₀ values indicating potent activity (IC₅₀ < 5 µM) .
- Structural activity relationship (SAR) analyses revealed that substituents on the thiazole ring enhance anticancer efficacy, suggesting that methylsulfonyl substitutions could be beneficial .
Antimicrobial Activity
The compound's thiazole structure is also associated with antimicrobial properties:
- Evaluation : In vitro studies have shown that thiazole derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Findings : Compounds similar to this compound have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.06 to 1.88 mg/mL against various bacterial strains .
Anticonvulsant Activity
The anticonvulsant properties of thiazole-based compounds are noteworthy:
- Mechanism of Action : Compounds with thiazole rings have shown efficacy in reducing seizure activity by modulating neurotransmitter systems.
- Research Findings : A derivative of a similar structure exhibited a median effective dose (ED₅₀) of 18.4 mg/kg in animal models, indicating strong anticonvulsant potential .
Summary Table of Applications
Comparison with Similar Compounds
(a) Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate ()
- Key Differences: Replaces the thiazole and methylsulfonylphenyl groups with a phenylethyl chain and propanoyl-substituted phenyl.
- Implications: Reduced aromaticity and sulfone content may lower metabolic stability compared to the target compound.
(b) (S)-1-(2-Hydroxyethyl)-4-methyl-N-[4-(methylsulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide ()
- Key Differences : Pyrrole ring instead of thiazole, with a trifluoromethylphenyl group and hydroxyethyl chain.
- Implications : The pyrrole’s reduced electronegativity compared to thiazole may alter binding interactions. The trifluoromethyl group enhances hydrophobicity and bioavailability, while the hydroxyethyl chain improves solubility .
Hypothetical Data Table
Research Findings and Trends
- Sulfone-Containing Compounds : The methylsulfonyl group in the target compound and the pyrrole derivative () aligns with strategies to enhance metabolic stability and target selectivity in drug design .
- Heterocyclic Diversity : Thiazole (target) vs. pyrrole () rings influence electronic properties and binding modes. Thiazoles are more electronegative, favoring interactions with polar enzyme pockets.
Q & A
Q. What synthetic strategies are recommended for constructing the thiazole-piperidine-carboxylate core of this compound?
The synthesis of the thiazole-piperidine-carboxylate scaffold can be approached via cyclization reactions or multicomponent coupling. For example, thiazole formation may involve Hantzsch thiazole synthesis using α-halo ketones and thioureas, while the piperidine ring could be built via reductive amination or ring-closing metathesis. Evidence from analogous piperidine derivatives highlights the use of Biginelli-like reactions for heterocyclic assembly, though solvent selection and catalyst compatibility must be optimized for sterically hindered intermediates .
Q. How can researchers validate the purity and structural integrity of this compound?
Analytical methods such as HPLC (with UV/Vis or MS detection) and NMR (¹H, ¹³C, DEPT-135) are critical. For example, ¹H NMR can confirm the presence of the methylsulfonyl group (δ ~3.0 ppm for -SO₂CH₃) and the piperidine ring (split signals for axial/equatorial protons). Purity should be ≥95% by HPLC using a C18 column with acetonitrile/water gradients .
Q. What stability considerations are essential for handling this compound in aqueous or biological assays?
The methyl ester and thiazole moieties may hydrolyze under acidic/basic conditions. Stability studies in PBS (pH 7.4) at 37°C for 24–72 hours are recommended, with LC-MS monitoring for degradation products (e.g., free carboxylic acid from ester hydrolysis). Lyophilization or storage in anhydrous DMSO at -20°C is advised for long-term stability .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields in multistep syntheses of this compound?
DoE frameworks, such as factorial designs, can identify critical factors (e.g., temperature, reagent stoichiometry, reaction time). For instance, a 2³ factorial design may reveal that excess DMDAAC (dimethyldiallylammonium chloride) improves coupling efficiency in analogous copolymerizations, while lower temperatures reduce side-product formation. Response surface modeling can further refine optimal conditions .
Q. What computational tools are suitable for predicting the bioavailability and target binding of this compound?
Molecular docking (e.g., AutoDock Vina) can model interactions with targets like kinases or GPCRs, leveraging the methylsulfonyl group’s hydrogen-bond acceptor capacity. ADMET predictors (e.g., SwissADME) estimate logP (lipophilicity) and permeability, while molecular dynamics simulations assess conformational stability in solvated systems .
Q. How should researchers address discrepancies in biological activity data across in vitro and in vivo models?
Contradictions may arise from metabolic instability or species-specific target expression. Mitigation strategies include:
- Metabolite identification : Incubate the compound with liver microsomes (human/rodent) to detect phase I/II metabolites.
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS.
- Target validation : Use CRISPR knockouts or siRNA silencing in cell models to confirm mechanism .
Q. What strategies enhance the selectivity of this compound for its intended molecular target?
Structure-activity relationship (SAR) studies can guide selectivity. For example:
- Replace the methylsulfonyl group with alternative electron-withdrawing groups (e.g., -CF₃) to modulate hydrogen-bonding interactions.
- Introduce substituents on the piperidine ring to sterically block off-target binding. Competitive binding assays against related targets (e.g., kinase panels) and co-crystallization studies can validate selectivity .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Thiazole-Piperidine Intermediate
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | ±15% yield |
| DMDAAC Stoichiometry | 1.2–1.5 equivalents | +20% yield |
| Solvent Polarity | DMF > DCM | +25% purity |
| Data derived from copolymerization optimization studies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
